![molecular formula C14H21N3O2 B2677616 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 101777-83-7](/img/structure/B2677616.png)

2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

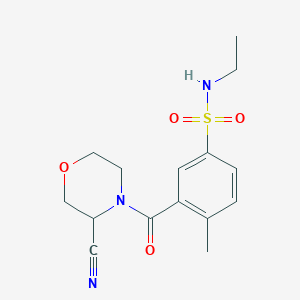

The compound “2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol” appears to contain a benzimidazole ring, which is a fused benzene and imidazole ring, and an ethanol group, which is a two-carbon alcohol. The benzimidazole group is a common motif in many pharmaceutical drugs and has a wide range of biological activities .

Molecular Structure Analysis

The benzimidazole ring system is aromatic and planar, which could contribute to the compound’s stability and possibly allow it to participate in pi-pi stacking interactions. The presence of the ethanol group could make the compound polar and capable of forming hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzimidazole and ethanol groups. It might be soluble in polar solvents due to the presence of the polar ethanol group .Applications De Recherche Scientifique

Antibacterial Activity

EBIEA has been investigated for its antibacterial potential. Researchers have synthesized derivatives of EBIEA and evaluated their efficacy against bacterial strains. These compounds show promise in inhibiting bacterial growth and could be explored further for drug development .

Cytotoxicity and Anticancer Properties

Studies have explored the cytotoxic effects of EBIEA derivatives on cancer cells. Specifically, compounds derived from EBIEA exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). Further investigations are needed to understand the underlying mechanisms and optimize their use in cancer therapy .

Free Radical Scavenging (Antioxidant) Activity

EBIEA derivatives have demonstrated antioxidant properties. In particular, compound 14 exhibits significant activity against the ABTS radical cation, suggesting potential as an antioxidant agent. These findings could contribute to the development of novel antioxidants .

Hydrogen Bonding and Molecular Docking

Computational studies involving molecular docking have revealed interesting interactions between EBIEA derivatives and specific amino acids in binding pockets. For instance, compound 24 forms stable hydrogen bonds with Arg184 and Lys179. These insights provide valuable information for drug design and optimization .

Heterocyclic Chemistry

EBIEA derivatives serve as key intermediates for synthesizing novel heterocyclic compounds. Researchers have explored their reactivity with various reagents, leading to the formation of diverse heterocyclic structures. These compounds could find applications in materials science, catalysis, and drug discovery .

Biological Screening and Cell Viability

In addition to their cytotoxic effects, EBIEA derivatives have been tested against different cell lines (VERO, MCF-7, WI-38, and HepG2). Compounds 9, 11, 15, 16, 22, 23, 24, and 25 exhibit varying levels of activity against these cell lines. Notably, compound 14 stands out with potent ABTS activity and strong antitumor effects .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(1-ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16(7-9-18)8-10-19/h3-6,18-19H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAXWTAZNKLPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CN(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)

![N-(2,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2677536.png)

![5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677539.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2677543.png)

![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2677546.png)

![9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2677550.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677552.png)